molecular formula C11H12N4O2 B2813106 3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile CAS No. 338959-84-5

3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile

Cat. No.: B2813106
CAS No.: 338959-84-5
M. Wt: 232.243
InChI Key: DDXOVGWJAGTJPT-AZBNNPQXSA-N
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Description

3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile is an organic compound that features both methoxyimino and hydrazono functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile typically involves the reaction of a methoxyimino compound with a hydrazono derivative. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures ranging from 25°C to 100°C.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxime derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions could occur at the methoxyimino or hydrazono groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Oxime derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use in the development of new therapeutic agents.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile would depend on its specific application. Generally, the compound may interact with biological targets through its reactive functional groups, forming covalent bonds or undergoing redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Methoxyimino Derivatives: Compounds with similar methoxyimino groups.

    Hydrazono Derivatives: Compounds with similar hydrazono groups.

Properties

IUPAC Name

(1E,2E)-N-(4-methoxyanilino)-2-methoxyiminoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-16-11-5-3-9(4-6-11)14-15-10(7-12)8-13-17-2/h3-6,8,14H,1-2H3/b13-8+,15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXOVGWJAGTJPT-AZBNNPQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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